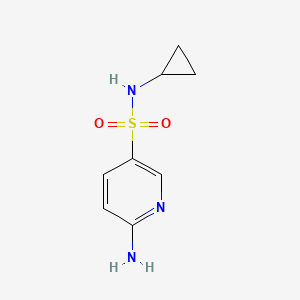

6-amino-N-cyclopropylpyridine-3-sulfonamide

Description

Historical Context of Pyridine Sulfonamides

The development of pyridine sulfonamides represents a significant chapter in the evolution of sulfonamide chemistry, building upon the foundational discoveries of the early twentieth century. The sulfonamide class originated with the groundbreaking work of Gerhard Domagk in 1932, who discovered the antibacterial properties of Prontosil, marking the beginning of the antibiotic era. This revolutionary finding established sulfonamides as the first broadly effective antibacterial agents to be used systemically, fundamentally transforming medical treatment approaches. The historical significance of these compounds became particularly evident during World War II, when sulfonamides saved thousands of lives, including notable figures such as Winston Churchill and Franklin Delano Roosevelt Junior.

The progression from simple sulfonamides to more complex pyridine-containing derivatives occurred as researchers sought to enhance therapeutic efficacy and reduce toxicity profiles. Sulfapyridine emerged as one of the first generation sulfonamide antibiotics, synthesized by chemist Montague Phillips at May & Baker Limited in 1937. This compound, initially designated as M&B 693, demonstrated remarkable antibacterial properties against pneumococci and various other bacterial species in animal studies conducted by Lionel Whitby. The clinical trials conducted between March and June 1938 at Dudley Road Hospital revealed a seventy percent reduction in mortality among patients with lobar pneumonia, establishing the therapeutic potential of pyridine-based sulfonamides.

The evolution of pyridine sulfonamides continued through the twentieth century as synthetic chemists developed increasingly sophisticated derivatives. The incorporation of various substituents onto the pyridine ring and sulfonamide moiety allowed for fine-tuning of pharmacological properties and the exploration of novel therapeutic applications. The development of 6-amino-N-cyclopropylpyridine-3-sulfonamide represents a contemporary advancement in this field, incorporating both amino and cyclopropyl functionalities that contribute to its unique chemical and biological properties.

Significance in Chemical Research

This compound holds considerable importance in contemporary chemical research due to its distinctive structural features and versatile reactivity profile. The compound's significance lies in its ability to serve as both a research tool for understanding structure-activity relationships and as a synthetic intermediate for developing more complex molecular architectures. The presence of multiple functional groups within a single molecule provides researchers with numerous opportunities for chemical modification and derivatization, making it a valuable scaffold for medicinal chemistry applications.

The compound's research significance extends to its role in advancing our understanding of heterocyclic chemistry, particularly in the context of pyridine-based systems. The combination of a pyridine ring with an amino substituent and a cyclopropyl-containing sulfonamide group creates a unique electronic environment that influences both reactivity patterns and biological activity. Researchers have utilized this compound to investigate the effects of different substituents on sulfonamide reactivity, contributing to the broader understanding of how structural modifications impact chemical behavior.

In synthetic chemistry, this compound serves as an important intermediate for accessing more complex heterocyclic structures. The compound's amino group provides opportunities for further functionalization through acylation, alkylation, and condensation reactions, while the sulfonamide moiety can participate in various transformations including oxidation and reduction processes. This versatility has made it an attractive target for synthetic chemists exploring new methodologies for constructing nitrogen-containing heterocycles.

The research significance is further enhanced by the compound's potential applications in enzyme inhibition studies. The structural features of this compound make it suitable for investigating interactions with various biological targets, particularly enzymes involved in metabolic pathways. This capability has positioned the compound as a valuable tool for understanding enzyme-substrate interactions and for developing new approaches to enzyme inhibition.

Pharmaceutical Relevance of Sulfonamide Compounds

The pharmaceutical relevance of sulfonamide compounds, including this compound, stems from their diverse biological activities and their established role in modern medicine. Sulfonamides function as competitive inhibitors of the enzyme dihydropteroate synthase, which plays a crucial role in bacterial folate synthesis. This mechanism of action makes them effective bacteriostatic agents that inhibit bacterial growth and multiplication rather than directly killing the organisms. The selectivity of this mechanism arises from the fact that humans obtain folate through dietary sources rather than synthesizing it de novo, providing a therapeutic window for antibacterial activity.

Contemporary research has expanded the pharmaceutical applications of sulfonamides far beyond their original antibacterial uses. Modern sulfonamide derivatives have found applications as anticancer agents, antiglaucoma treatments, enzyme inhibitors, anticonvulsant medications, and hypoglycemic agents. This broad spectrum of therapeutic applications demonstrates the versatility of the sulfonamide scaffold and its continued relevance in drug discovery and development. The ability to modify the sulfonamide structure through various substitution patterns allows for the fine-tuning of pharmacological properties to target specific therapeutic indications.

This compound exemplifies the pharmaceutical potential of modern sulfonamide derivatives through its demonstrated biological activities. Research has shown that this compound exhibits antibacterial activity similar to other sulfonamides, potentially interfering with bacterial folic acid synthesis. Additionally, the compound has shown promise as an enzyme inhibitor, particularly targeting carbonic anhydrase, which has implications for treating conditions such as glaucoma and heart failure. The unique structural features of this compound may also provide opportunities for developing treatments for cardiovascular diseases and certain types of cancer.

The pharmaceutical relevance extends to the compound's potential role in addressing antibiotic resistance, a growing concern in modern medicine. As traditional antibiotics become less effective due to bacterial resistance mechanisms, novel sulfonamide derivatives like this compound may offer new approaches to combating resistant bacterial strains. The structural modifications present in this compound could potentially overcome some resistance mechanisms that affect older sulfonamide antibiotics, making it a valuable candidate for further pharmaceutical development.

Chemical Classification and Overview

This compound belongs to the heterocyclic sulfonamide class of organic compounds, specifically categorized as a pyridine derivative containing both amino and sulfonamide functional groups. The compound's systematic name reflects its structural components: a pyridine ring substituted with an amino group at the 6-position and a sulfonamide group at the 3-position, with the sulfonamide nitrogen bearing a cyclopropyl substituent. This classification places it within the broader category of nitrogen-containing heterocyclic compounds with potential pharmaceutical applications.

The molecular structure of this compound can be described by its molecular formula C₈H₁₁N₃O₂S, indicating the presence of eight carbon atoms, eleven hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. The compound possesses a molecular weight of 213.26 grams per mole and exhibits specific stereochemical characteristics defined by its three-dimensional arrangement. The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity patterns within the molecule: C1CC1NS(=O)(=O)C2=CN=C(C=C2)N.

From a chemical classification perspective, the compound exhibits characteristics typical of both pyridine derivatives and sulfonamide compounds. The pyridine ring contributes to the compound's aromaticity and provides a site for electrophilic substitution reactions, while the amino group at the 6-position can participate in various nucleophilic processes. The sulfonamide moiety introduces both electrophilic and nucleophilic reaction sites, with the sulfur center capable of undergoing oxidation reactions and the nitrogen atom serving as a potential nucleophile or hydrogen bond donor.

The compound's chemical classification is further refined by its registration under the Chemical Abstracts Service number 1248927-92-5, providing a unique identifier for database searches and regulatory purposes. Additionally, the compound has been assigned the European Community number 854-994-3, indicating its recognition within European chemical regulations. These classification systems ensure proper identification and tracking of the compound across various scientific and regulatory databases.

Table 1: Chemical Properties and Identifiers of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N₃O₂S |

| Molecular Weight | 213.26 g/mol |

| Chemical Abstracts Service Number | 1248927-92-5 |

| European Community Number | 854-994-3 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | C1CC1NS(=O)(=O)C2=CN=C(C=C2)N |

| International Chemical Identifier Key | RYDRKBXRQXIMTH-UHFFFAOYSA-N |

The chemical classification also encompasses the compound's physical and chemical properties, which influence its behavior in various environments and applications. The presence of multiple polar functional groups, including the amino group and sulfonamide moiety, contributes to the compound's solubility characteristics and its ability to form hydrogen bonds with biological targets. These properties are crucial for understanding the compound's potential pharmaceutical applications and its interactions with biological systems.

Properties

IUPAC Name |

6-amino-N-cyclopropylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c9-8-4-3-7(5-10-8)14(12,13)11-6-1-2-6/h3-6,11H,1-2H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDRKBXRQXIMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248927-92-5 | |

| Record name | 6-amino-N-cyclopropylpyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-cyclopropylpyridine-3-sulfonamide typically involves the reaction of 6-amino-3-pyridinesulfonamide with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-amino-N-cyclopropylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.

Substitution: The amino group and the sulfonamide group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

6-amino-N-cyclopropylpyridine-3-sulfonamide is characterized by its sulfonamide functional group, which is known for its biological activity. The molecular structure includes a pyridine ring substituted with an amino group and a cyclopropyl group, contributing to its unique properties.

Pharmacological Applications

- Antibacterial Activity

-

Enzyme Inhibition

- The compound has shown potential as an inhibitor of various enzymes critical to metabolic pathways. For instance, sulfonamides are recognized for their ability to inhibit carbonic anhydrase, which plays a role in regulating blood pH and fluid balance . The inhibition of this enzyme can be beneficial in treating conditions like glaucoma and heart failure.

- Anti-HIV Activity

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antibacterial | Inhibition of dihydropteroate synthase | |

| Enzyme Inhibition | Inhibition of carbonic anhydrase | |

| Anti-HIV | Potential inhibitory effects on HIV replication |

Case Study: Evaluation Against DDAH and ADI

In a recent study evaluating the biological activity of various sulfonamides, including this compound, researchers found that several compounds displayed significant inhibition against dimethylarginine dimethylamino hydrolase (DDAH) and arginine deiminase (ADI). These findings suggest potential therapeutic applications in managing cardiovascular diseases and certain cancers .

Synthesis and Development

The synthesis of this compound typically involves the reaction of cyclopropyl-substituted pyridines with sulfonamide derivatives. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity. Research into the functionalization of this compound continues to expand its applicability in drug development.

Mechanism of Action

The mechanism of action of 6-amino-N-cyclopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural and Functional Comparison

Key Compounds Analyzed:

This compound

6-Methylpyridine-3-sulfonamide (CID 45080575, from )

3-(4-Fluorophenoxy)propyl)(2-methoxyethyl)amine (Ref: 3D-YZB92794, from )

Key Differences and Implications

(a) This compound vs. 6-Methylpyridine-3-sulfonamide

- This difference may influence solubility and binding affinity in biological systems.

- Cyclopropyl groups are often used to improve pharmacokinetic profiles by reducing oxidative metabolism .

(b) Comparison with Non-Pyridine Analogues

The compound 3-(4-Fluorophenoxy)propyl)(2-methoxyethyl)amine lacks a pyridine core and sulfonamide group, highlighting the diversity of applications for nitrogen-containing heterocycles.

Research and Commercial Considerations

- Synthetic Utility: The amino and cyclopropyl groups in this compound make it a versatile intermediate for further functionalization, such as coupling reactions or cyclopropane ring-opening chemistry.

- Limitations: No direct biological or pharmacokinetic data are available in the provided sources, necessitating further experimental studies to validate theoretical advantages.

Biological Activity

6-amino-N-cyclopropylpyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features allow it to interact with various biological targets, leading to a range of therapeutic applications.

Chemical Structure

The molecular structure of this compound is characterized by the presence of a pyridine ring, an amino group, and a sulfonamide moiety. This configuration is pivotal for its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound's lipophilicity facilitates its penetration into cells, where it can modulate the activity of target proteins. Research indicates that it may function as an antagonist in certain pathways, particularly in cancer cells where androgen receptors (AR) are overexpressed, thus inhibiting cell proliferation and exhibiting anti-tumor properties .

Antimicrobial Activity

Research has shown that sulfonamide derivatives, including this compound, exhibit antimicrobial properties. In various studies, these compounds have been tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are critical in determining their efficacy:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | >100 |

| This compound | Escherichia coli | >100 |

While some derivatives showed promising results, many sulfonamides did not demonstrate significant antimicrobial activity below 100 µM .

Anticancer Activity

The anticancer potential of this compound has been explored in various preclinical studies. Notably, it has been identified as a potent inhibitor of cell proliferation in cancer models with overexpressed androgen receptors. This characteristic suggests its utility as a therapeutic agent against prostate cancer:

| Study | Cell Line | Effect |

|---|---|---|

| Prostate Cancer Cells | Inhibition of proliferation | |

| Breast Cancer Cells | Cytotoxic effects observed |

Case Studies

- Prostate Cancer Model : In a study investigating the effects of this compound on castration-resistant prostate cancer, the compound demonstrated significant inhibition of tumor growth and reduced AR expression levels compared to control groups. This suggests that it may serve as a novel treatment option for advanced prostate cancer .

- Breast Cancer Research : Another investigation focused on the cytotoxic effects of this compound against breast cancer cell lines. Results indicated that the compound induced apoptosis and inhibited cell cycle progression, highlighting its potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-amino-N-cyclopropylpyridine-3-sulfonamide, and what reaction conditions are critical for achieving high purity?

- Methodological Answer : The synthesis typically involves sulfonylation of pyridine derivatives followed by cyclopropylation. Key steps include:

- Sulfonamide formation : Reacting pyridine-3-sulfonyl chloride with cyclopropylamine under controlled pH (8–9) in a polar aprotic solvent (e.g., DMF) at 0–5°C to prevent side reactions .

- Amination : Introducing the amino group via nucleophilic substitution or catalytic hydrogenation, requiring inert atmospheres (N₂/Ar) and palladium-based catalysts .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize signals for the cyclopropyl group (δ 0.5–1.2 ppm for CH₂; δ 1.2–2.0 ppm for CH), sulfonamide NH (δ 7.5–8.5 ppm, broad), and pyridine aromatic protons (δ 8.0–9.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching the formula (e.g., C₈H₁₀ClN₃O₂S requires m/z 274.77) .

- IR Spectroscopy : Identify sulfonamide S=O stretches (1320–1350 cm⁻¹) and N–H bends (1550–1650 cm⁻¹) .

Q. How does the presence of the cyclopropyl group influence the compound’s physicochemical properties, and what analytical methods are suitable for studying these effects?

- Methodological Answer :

- Lipophilicity : Measure logP values via shake-flask method or HPLC to assess enhanced membrane permeability compared to non-cyclopropyl analogs .

- Conformational rigidity : Use X-ray crystallography (as in related sulfonamides) or NOESY NMR to analyze steric effects on molecular geometry .

Advanced Research Questions

Q. What strategies can be employed to optimize reaction yields in multi-step syntheses of pyridine-sulfonamide derivatives, particularly addressing low conversion rates in cyclopropylation steps?

- Methodological Answer :

- Temperature control : Maintain subambient temperatures (−10°C to 5°C) during cyclopropane ring formation to minimize ring-opening side reactions .

- Catalyst screening : Test Pd(OAc)₂/Xantphos or CuI/1,10-phenanthroline systems to enhance coupling efficiency in amination steps .

- In situ monitoring : Use LC-MS or TLC to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How can computational chemistry tools be integrated into the development of novel synthetic pathways for this compound class?

- Methodological Answer :

- Reaction path prediction : Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways for sulfonamide bond formation .

- Solvent optimization : Use COSMO-RS simulations to predict solvent effects on reaction kinetics and selectivity .

- Machine learning : Train models on existing pyridine-sulfonamide reaction datasets to recommend optimal catalysts and temperatures .

Q. What approaches are recommended for resolving contradictory biological activity data observed in enzyme inhibition studies between this compound and structural analogs?

- Methodological Answer :

- SAR analysis : Systematically modify substituents (e.g., replacing cyclopropyl with cyclohexyl) and test inhibitory potency against target enzymes (e.g., carbonic anhydrase) to identify critical pharmacophores .

- Binding mode validation : Perform molecular docking (AutoDock Vina) and MD simulations to compare interactions with active sites .

- Experimental controls : Replicate assays under standardized conditions (pH 7.4, 25°C) with positive controls (e.g., acetazolamide) to normalize activity measurements .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound across different studies?

- Methodological Answer :

- Standardize protocols : Use USP dissolution apparatus with fixed agitation rates (50–100 rpm) and buffer systems (PBS, pH 7.4) for consistency .

- Purity verification : Characterize batches via HPLC to rule out impurities (e.g., residual solvents) affecting solubility .

- Polymorph screening : Conduct XRPD to detect crystalline vs. amorphous forms, which exhibit divergent solubility .

Experimental Design Considerations

Q. What are the best practices for designing stability studies to evaluate the degradation pathways of this compound under physiological conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) to identify labile groups (e.g., sulfonamide hydrolysis) .

- Degradant profiling : Use UPLC-QTOF to characterize degradation products and propose mechanisms (e.g., cyclopropyl ring oxidation) .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C from accelerated stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.